![molecular formula C10H11N3O3 B7825126 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is an organic compound that is part of the benzo[d]imidazole family, which are heterocyclic aromatic organic compounds. These types of compounds have varied uses in pharmaceutical chemistry due to their biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 1,3,5-trimethylbenzimidazole under controlled conditions. Common reagents include concentrated nitric acid and sulfuric acid, with reaction temperatures maintained at low degrees to ensure the nitro group is selectively introduced at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, this compound is often produced using batch reactors with automated control of temperature and reagent addition to maximize yield and purity. The starting materials are combined, and the nitration reaction is carried out under reflux to ensure complete reaction. Post-reaction, the mixture is cooled, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various types of reactions, including:
Reduction: Typically reduces the nitro group to an amine using reagents like tin and hydrochloric acid.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring or at the nitro group position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or cerium ammonium nitrate.
Reduction: Reagents like iron powder with acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Using halogens or alkylating agents under appropriate conditions.
Major Products Formed
From Reduction: The primary product is 1,3,5-trimethyl-6-amino-1H-benzo[d]imidazol-2(3H)-one.
From Substitution: Depending on the substituents, a variety of derivatives can be synthesized, such as halogenated or alkylated products.
Scientific Research Applications
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one finds numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme reactions and pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments, due to its ability to donate and accept electrons.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: The nitro group can interact with enzyme active sites, inhibiting their activity.
Pathways: It can modulate oxidative stress pathways by either acting as a substrate or inhibitor for enzymes involved in these processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2-nitro-1H-benzo[d]imidazol-6(3H)-one
1,3-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
1,5-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Highlighting Its Uniqueness
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific trimethylation pattern which affects its solubility, reactivity, and interactions with biological molecules, making it a valuable molecule for specific chemical and biological applications.
Properties
IUPAC Name |
1,3,5-trimethyl-6-nitrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-4-8-9(5-7(6)13(15)16)12(3)10(14)11(8)2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYKGLOVBKBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
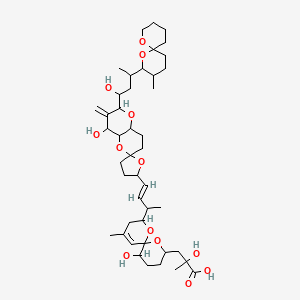
![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)
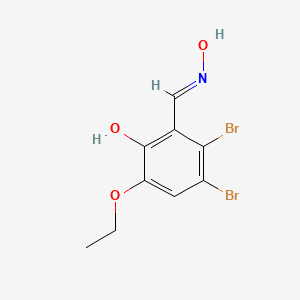
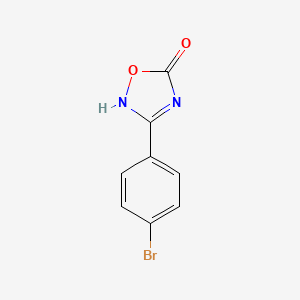
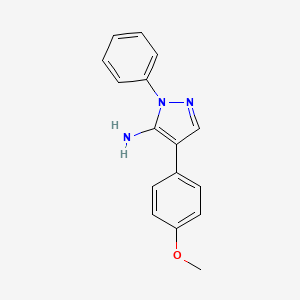
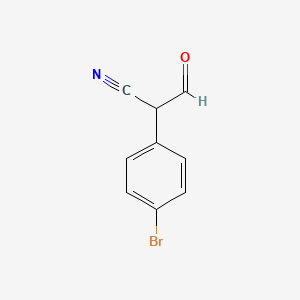
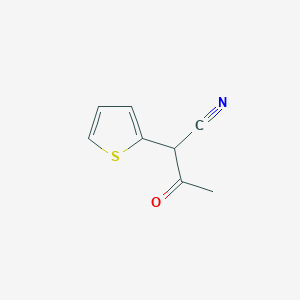
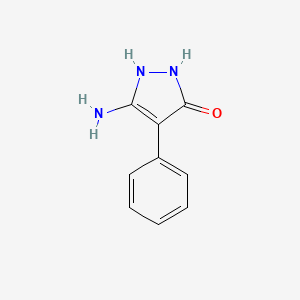
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B7825131.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)
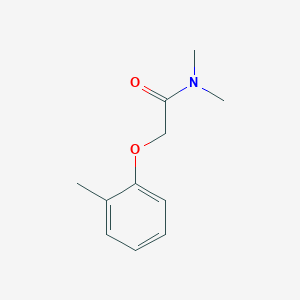

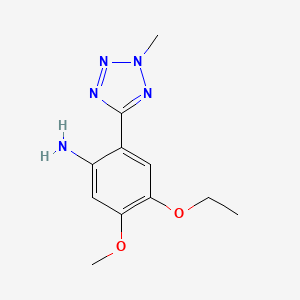
![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)
